1-(1-Isocyanatocyclopropyl)-4-methoxybenzene
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Overview
Description
1-(1-Isocyanatocyclopropyl)-4-methoxybenzene is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of an isocyanate group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(1-Isocyanatocyclopropyl)-4-methoxybenzene typically involves the reaction of 1-(1-cyclopropyl)-4-methoxybenzene with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1-Isocyanatocyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary from room temperature to elevated temperatures, depending on the desired reaction.
Scientific Research Applications
1-(1-Isocyanatocyclopropyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-(1-Isocyanatocyclopropyl)-4-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(1-Isocyanatocyclopropyl)-4-methoxybenzene can be compared with other isocyanate-containing compounds such as:
1-Isocyanatopropane: A simpler isocyanate with a linear structure, used in similar applications but with different reactivity profiles.
1-Isocyanato-2-methoxybenzene: Another aromatic isocyanate, differing in the position of the methoxy group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1-isocyanatocyclopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H11NO2/c1-14-10-4-2-9(3-5-10)11(6-7-11)12-8-13/h2-5H,6-7H2,1H3 |
InChI Key |
RULIGGUGOLDFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)N=C=O |
Origin of Product |
United States |
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